molecular formula C15H22ClNO2 B4925049 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine

4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine

Cat. No.: B4925049
M. Wt: 283.79 g/mol
InChI Key: SJVOTRYLENDHJQ-UHFFFAOYSA-N
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Description

4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a 4-chloro-2,6-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine typically involves the reaction of 4-chloro-2,6-dimethylphenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]

Properties

IUPAC Name

4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-12-10-14(16)11-13(2)15(12)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVOTRYLENDHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCN2CCOCC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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